Cas no 108179-45-9 (3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid)
![3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid structure](https://it.kuujia.com/scimg/cas/108179-45-9x500.png)
108179-45-9 structure
Nome del prodotto:3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid
Numero CAS:108179-45-9
MF:C40H64O13
MW:752.928374290466
CID:228875
3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholest-5-en-19-oicacid, 3-[[3-O-(2-O-acetyl-b-D-arabinofuranosyl)-b-D-glucopyranosyl]oxy]-, (3b)- (9CI)
- 3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid
- Cholest-5-en-19-oicacid, 3-[[3-O-(2-O-acetyl-b-D-arabinofuranosyl)-b-D-glucopyranosyl]oxy]-, (...
- (-)-DimorphosideB
- Dimorphoside B
- (-)-Dimorphoside B
- CID 102058637
- Cholest-5-en-19-oic acid, 3-[[3-O-(2-O-acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]-, (3β)- (9CI)
-
- Inchi: 1S/C40H64O13/c1-20(2)7-6-8-21(3)26-11-12-27-25-10-9-23-17-24(13-16-40(23,38(47)48)28(25)14-15-39(26,27)5)50-36-33(46)34(31(44)29(18-41)51-36)53-37-35(49-22(4)43)32(45)30(19-42)52-37/h9,20-21,24-37,41-42,44-46H,6-8,10-19H2,1-5H3,(H,47,48)/t21-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33-,34+,35+,36-,37+,39-,40-/m1/s1
- Chiave InChI: QEJKOXWSWHIIHL-JSXTUIFRSA-N
- Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@H]([C@@H]([C@@H](CO)O1)O)OC(C)=O)O)[C@H]1CC[C@@]2(C(=O)O)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
Proprietà calcolate
- Massa esatta: 752.435
- Massa monoisotopica: 752.435
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 53
- Conta legami ruotabili: 14
- Complessità: 1320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 17
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 202
Proprietà sperimentali
- Densità: 1.30±0.1 g/cm3(Predicted)
- Punto di ebollizione: 875.1±65.0 °C(Predicted)
- pka: 4.24±0.70(Predicted)
3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid Letteratura correlata
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
108179-45-9 (3β-[[3-O-(2-O-Acetyl-β-D-arabinofuranosyl)-β-D-glucopyranosyl]oxy]cholest-5-en-19-oic acid) Prodotti correlati
- 1421585-62-7(6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide)
- 23670-45-3(Bis(t-butylacetoacetato)copper(II))
- 1805547-35-6(4-(Aminomethyl)-3-(difluoromethyl)-5-iodo-2-methylpyridine)
- 553-97-9(p-Toluquinone)
- 2411296-61-0(1-Amino-2-fluoro-3-fluorosulfonyloxybenzene)
- 14931-70-5(5,7-Diacetamido-1,3-dimethyladamantane)
- 184870-66-4(Hydroxylamine, O-[1-(2-naphthalenyl)ethyl]-)
- 1153287-97-8(5-Amino-2-fluoro-N-methylbenzamide)
- 294197-02-7(3-(quinolin-8-yl)carbamoylpropanoic acid)
- 830-78-4(4-phenyl-1H-1,2,3-triazole-5-carboxylic acid)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
